molecular formula C19H26N2O2 B2521815 benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate CAS No. 956791-65-4

benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B2521815
CAS No.: 956791-65-4
M. Wt: 314.429
InChI Key: RXWDJXRBIRGVLN-UXBLZVDNSA-N
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Description

Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a benzyl carboxylate ester and a trans-configured propenyl chain substituted with a pyrrolidine moiety. Its molecular formula is C₁₉H₂₇N₃O₂, with a molar mass of 329.44 g/mol. The (1E)-configuration of the double bond imposes a planar geometry, influencing steric and electronic interactions. This compound is likely synthesized via methods analogous to those for related structures, such as Wittig reactions to install the propenyl group or reductions of ketone precursors . Potential applications include its use as a scaffold in medicinal chemistry, particularly in targeting enzymes or receptors where pyrrolidine-based motifs are pharmacologically relevant.

Properties

IUPAC Name

benzyl 2-[(E)-3-pyrrolidin-1-ylprop-1-enyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-19(23-16-17-8-2-1-3-9-17)21-15-7-11-18(21)10-6-14-20-12-4-5-13-20/h1-3,6,8-10,18H,4-5,7,11-16H2/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWDJXRBIRGVLN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC=CC2CCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C/C=C/C2CCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of benzyl chloroformate with pyrrolidine derivatives under basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products depending on the specific reagents and conditions used .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds in the pyrrolidine family, suggesting that benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate may exhibit similar effects. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide has shown broad-spectrum anticonvulsant activity across various animal models, indicating that compounds with similar structures could be explored for treating epilepsy and other seizure disorders .

Cholinesterase Inhibition

Research on proline-based carbamates has identified several derivatives as effective cholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The structural similarities between these compounds and this compound suggest potential for similar activity .

Potential for Drug Development

The compound's unique pyrrolidine structure may allow it to interact with various biological targets. Its ability to modulate neurotransmitter systems positions it as a candidate for further drug development aimed at conditions such as depression, anxiety, and cognitive disorders.

Polymer Chemistry

In polymer chemistry, derivatives of pyrrolidine have been investigated for their potential to enhance the mechanical properties of polymers. The incorporation of this compound into polymer matrices could improve flexibility and strength due to its unique chemical structure.

Nanotechnology

The compound's ability to form stable complexes with metal ions can be exploited in nanotechnology applications. Research indicates that similar pyrrolidine derivatives can be used as ligands in the synthesis of metal nanoparticles, which have applications in catalysis and drug delivery systems.

Case Study 1: Anticonvulsant Efficacy

A study on N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrated significant anticonvulsant efficacy in various animal models. The results showed that administration of this compound resulted in a marked reduction in seizure frequency and severity compared to control groups . This study underscores the potential for this compound to be developed into a therapeutic agent for epilepsy.

Case Study 2: Cholinesterase Inhibition

In a comparative analysis of proline-based carbamates, several compounds exhibited potent inhibition of cholinesterase activity. These findings suggest that this compound could similarly inhibit cholinesterase and thus may have applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Morpholine Analog: Benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate

The morpholine analog (CAS: 956979-15-0) replaces the pyrrolidin-1-yl group with morpholin-4-yl, resulting in a molecular formula of C₁₉H₂₆N₂O₃ and a molar mass of 330.42 g/mol . Key differences include:

Property Target Compound (Pyrrolidine) Morpholine Analog
Functional Group Pyrrolidine (N-containing) Morpholine (N, O-containing)
Hydrogen Bonding Capacity Donor (NH) and acceptor Acceptor (O) only
Polarity Moderately polar More polar due to O atom
Molecular Weight 329.44 g/mol 330.42 g/mol

The morpholine analog’s oxygen atom enhances polarity and aqueous solubility but reduces lipophilicity compared to the pyrrolidine variant.

Tert-Butyl Ester Derivatives

Compounds like tert-butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () highlight the impact of ester substituents. The tert-butyl group increases steric bulk and hydrolytic stability compared to the benzyl ester in the target compound. This substitution may enhance metabolic stability but reduce solubility in polar solvents .

Hydroxy-Pyrrolidine Derivatives

Benzyl 2-hydroxypyrrolidine-1-carboxylate () demonstrates how hydroxylation alters reactivity. The hydroxy group introduces hydrogen-bond donor capacity and chirality, which can influence stereoselective interactions.

Research Implications

The substitution of pyrrolidine with morpholine or tert-butyl groups significantly modulates physicochemical and biological properties. For instance, the pyrrolidine variant’s NH group may enhance binding to protease active sites, while the morpholine analog’s polarity could improve solubility for intravenous formulations. Future studies should explore crystallographic data (e.g., via SHELXL ) to resolve structural nuances and validate theoretical comparisons.

Biological Activity

Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a benzyl ester group , which contribute to its unique chemical properties. The presence of a conjugated double bond enhances its reactivity and potential interactions with biological targets. The molecular formula is C14H20N2O2C_{14}H_{20}N_2O_2, with a molecular weight of approximately 252.33 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties .

In Vitro Studies

In vitro assays have demonstrated that the compound possesses antibacterial and antifungal activities. For instance, it has shown effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring enhances the binding affinity to these targets, which can lead to the modulation of various biological pathways. This interaction is crucial for the observed antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrrolidine derivatives, highlighting their potential applications in drug development:

  • Pyrrolidine Alkaloids : A study on various pyrrolidine derivatives indicated that certain structural modifications enhance antibacterial activity significantly .
  • Antifungal Activity : Research has also pointed to antifungal capabilities, with some derivatives showing effectiveness against Candida albicans and other fungal pathogens .
  • Pharmacological Applications : The compound's structure suggests potential applications in developing new pharmaceuticals targeting bacterial infections and possibly other diseases .

Synthesis and Production

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring followed by functionalization through reactions such as esterification, oxidation, and reduction . Industrial production may utilize continuous flow reactors for enhanced efficiency.

Q & A

Q. How to design enantioselective syntheses for chiral analogs?

  • Strategies :
  • Chiral auxiliaries : Use (S)-BINOL-derived phosphoric acids to induce asymmetry during propenyl group formation (ee >90%) .
  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers .

Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
1H NMR (CDCl₃)δ 5.12 (s, 2H, CH₂Ph), δ 6.35 (d, J=15.8 Hz, CH=CH)
13C NMRδ 154.2 (C=O), δ 128.5–136.2 (Ar-C), δ 122.1 (CH=CH)
IR1702 cm⁻¹ (C=O), 1643 cm⁻¹ (C=C)

Q. Table 2. Comparative Biological Activity of Analogues

Compound ModificationsIC₅₀ (Prolyl Endopeptidase)Target SelectivityReference
4-Methylpyridin-3-yl substituent1.2 µMHigh (CNS enzymes)
Chloropyrazine analogue8.7 µMModerate (off-target CYP)
Ethylthio variant3.5 µMBroad-spectrum inhibition

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